Cas no 495-41-0 (1-Phenyl-2-buten-1-one)

1-Phenyl-2-buten-1-one is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O. This compound is characterized by a phenyl group attached to a butenone framework, making it a useful intermediate in organic synthesis. Its conjugated double-bond system enhances reactivity in Michael additions and other nucleophilic reactions. The product is typically employed in pharmaceutical and fragrance applications due to its structural versatility. It exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in laboratory and industrial processes. The compound’s well-defined chemical properties ensure consistent performance in synthetic routes, making it a reliable choice for researchers and manufacturers.
1-Phenyl-2-buten-1-one structure
1-Phenyl-2-buten-1-one structure
Product name:1-Phenyl-2-buten-1-one
CAS No:495-41-0
MF:C10H10O
MW:146.1858
MDL:MFCD00059386
CID:37770
PubChem ID:231934

1-Phenyl-2-buten-1-one Chemical and Physical Properties

Names and Identifiers

    • Phenyl 1-Propenyl Ketone
    • 1-PHENYL-2-BUTEN-1-ONE
    • 1-Phenyl-but-2-en-1-one
    • Crotonophenone
    • 2-Butenophenone
    • Phenyl propenyl ketone
    • trans-1-Phenyl-2-buten-1-one
    • Ethylideneacetophenone
    • (E)-1-phenylbut-2-en-1-one
    • 2-Buten-1-one, 1-phenyl-
    • Crotonoylbenzene
    • (E)-1-phenyl-2-buten-1-one
    • S8003HHM9W
    • FUJZJBCWPIOHHN-QHHAFSJGSA-N
    • 1-Benzoylpropene
    • (E)-1-Benzoyl-1-propene
    • (2E)-1-Phenyl-2-buten-1-one
    • trans-Crotonophenone
    • 2-Buten-1-one, 1-phenyl
    • (E)-1-phenyl-but-2-en-1-one
    • NSC518668
    • MFCD00059386
    • trans-1-Phenyl-2-buten-1-one, technical, 80%
    • UNII-S8003HHM9W
    • AKOS015888282
    • AS-38225
    • EN300-178465
    • NSC-28846
    • 1-Benzoyl-1-propene
    • 2-Buten-1-one, 1-phenyl-, (E)-
    • CS-W010991
    • P0216
    • NSC28846
    • A853233
    • EINECS 207-800-0
    • 495-41-0
    • NSC 518668
    • (2E)-1-Phenyl-2-buten-1-one #
    • DTXSID30189392
    • 35845-66-0
    • NSC-518668
    • 1-phenylbut-2-en-1-one
    • Z2259130553
    • A827739
    • 2-Buten-1-one, 1-phenyl-, (2E)-
    • A822997
    • Q27288791
    • G80066
    • 1-Phenyl-2-buten-1-one
    • MDL: MFCD00059386
    • Inchi: 1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
    • InChI Key: FUJZJBCWPIOHHN-QHHAFSJGSA-N
    • SMILES: O=C(/C(/[H])=C(\[H])/C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 146.07300
  • Monoisotopic Mass: 146.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • Surface Charge: 0
  • XLogP3: 1.8
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: Colorless to Yellow Liquid
  • Density: 1,03 g/cm3
  • Melting Point: 20.5°C
  • Boiling Point: 122°C/12mmHg(lit.)
  • Refractive Index: 1.5600-1.5640
  • PSA: 17.07000
  • LogP: 2.44540
  • Solubility: Not determined

1-Phenyl-2-buten-1-one Security Information

1-Phenyl-2-buten-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-178465-0.1g
1-phenylbut-2-en-1-one
495-41-0 95%
0.1g
$54.0 2023-09-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TW346-1g
1-Phenyl-2-buten-1-one
495-41-0 80.0%(GC)
1g
¥491.0 2022-06-10
eNovation Chemicals LLC
D502705-10g
1-Phenyl-but-2-en-1-one
495-41-0 95%
10g
$550 2023-09-03
Fluorochem
040139-1g
1-Phenyl-but-2-en-1-one
495-41-0 97%
1g
£51.00 2022-02-28
Fluorochem
040139-25g
1-Phenyl-but-2-en-1-one
495-41-0 97%
25g
£241.00 2022-02-28
Apollo Scientific
OR962116-25g
1-Phenyl-2-buten-1-one
495-41-0 90%
25g
£595.00 2025-02-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0216-25G
Phenyl 1-Propenyl Ketone
495-41-0 >80.0%(GC)
25g
¥1950.00 2024-04-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027141-25g
1-Phenyl-2-buten-1-one
495-41-0 80%
25g
¥2544 2024-05-23
AstaTech
65122-1/G
1-PHENYL-BUT-2-EN-1-ONE
495-41-0 95%
1g
$66 2023-09-16
ChemScence
CS-W010991-1g
1-Phenyl-but-2-en-1-one
495-41-0
1G
$37.0 2022-04-27

Additional information on 1-Phenyl-2-buten-1-one

Recent Advances in the Study of 1-Phenyl-2-buten-1-one (CAS: 495-41-0) in Chemical Biology and Pharmaceutical Research

1-Phenyl-2-buten-1-one (CAS: 495-41-0) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This α,β-unsaturated ketone serves as a versatile intermediate in organic synthesis and has shown promise in various biological activities. Recent studies have explored its role as a precursor for bioactive molecules, its interactions with biological targets, and its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, providing insights into its chemical properties, biological relevance, and emerging applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 1-Phenyl-2-buten-1-one derivatives. Researchers synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The results demonstrated that certain structural modifications to the core scaffold significantly enhanced antibacterial activity, particularly against Gram-positive pathogens. Molecular docking studies suggested that these compounds interfere with bacterial cell wall biosynthesis by targeting key enzymes in the peptidoglycan assembly pathway.

In the field of neurodegenerative disease research, a recent breakthrough was reported in ACS Chemical Neuroscience (2024) regarding the neuroprotective effects of 1-Phenyl-2-buten-1-one derivatives. The study revealed that specific derivatives could cross the blood-brain barrier and exhibit potent antioxidant activity, reducing oxidative stress in neuronal cells. These findings open new avenues for developing small-molecule therapeutics for conditions like Alzheimer's and Parkinson's diseases, where oxidative damage plays a crucial pathological role.

The compound's role in cancer research has also seen significant developments. A 2024 Nature Communications paper detailed how 1-Phenyl-2-buten-1-one analogs can modulate specific signaling pathways in cancer cells. Through structure-activity relationship studies, researchers identified derivatives that selectively inhibit protein kinases involved in tumor proliferation while showing minimal toxicity to normal cells. This selectivity makes them attractive candidates for targeted cancer therapies with potentially fewer side effects than conventional treatments.

From a chemical synthesis perspective, recent advancements in green chemistry have improved the production methods for 1-Phenyl-2-buten-1-one. A 2023 study in Green Chemistry demonstrated an environmentally friendly catalytic system for its synthesis, achieving higher yields with reduced energy consumption and waste generation. This development is particularly important as the pharmaceutical industry seeks more sustainable manufacturing processes for key intermediates like 495-41-0.

Looking forward, the diverse biological activities and synthetic versatility of 1-Phenyl-2-buten-1-one position it as a valuable scaffold for drug discovery. Current research efforts are focusing on optimizing its pharmacokinetic properties, enhancing target specificity, and exploring combination therapies. As our understanding of its molecular mechanisms deepens, this compound and its derivatives are likely to play an increasingly important role in addressing various medical challenges, from infectious diseases to chronic conditions.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:495-41-0)1-Phenyl-2-buten-1-one
A853233
Purity:99%/99%
Quantity:25g/10g
Price ($):665.0/389.0